5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by its unique structural features, which include a bromine atom and a tetrahydro-2H-pyran substituent. Its molecular formula is C12H12BrN3O2, with a molecular weight of 310.15 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its diverse reactivity and biological activities .
These reactions highlight the compound's versatility as a building block in organic synthesis.
Research indicates that 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine exhibits significant biological activities, particularly in anti-inflammatory and analgesic domains. Studies have shown that derivatives synthesized from this compound demonstrate effectiveness comparable to standard anti-inflammatory drugs such as indomethacin and diclofenac sodium. Additionally, its derivatives have been explored for potential applications in treating various conditions involving inflammation and pain.
Several synthetic routes have been developed for producing 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine:
These methods allow for the fine-tuning of the compound's properties by modifying substituents.
The applications of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine span several fields:
Interaction studies involving 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine focus on its binding affinity and mechanism of action against various biological targets. Research has indicated that its derivatives may interact with specific receptors or enzymes involved in inflammatory pathways, providing insights into their therapeutic potential.
Several compounds share structural similarities with 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine. A comparison highlights its unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | C12H12BrN3O2 | Contains oxane; similar reactivity |
| 5-Bromo-1-(tetrahydro-pyran)pyrazolo[4,3-b]pyridine | C11H12BrN3O | Different pyridine arrangement |
| Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives | Varies | More complex heterocyclic structure |
The unique combination of bromine substitution and tetrahydro-2H-pyran moiety sets it apart from these similar compounds, potentially enhancing its biological activity and synthetic utility.
The pyrazolo[3,4-b]pyridine scaffold has been studied since the early 20th century. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 using diphenylhydrazone and pyridine with iodine. Subsequent modifications, including bromination and N-substitution, expanded its utility. The specific compound, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, emerged as a versatile intermediate in modern organic synthesis, particularly for the development of kinase inhibitors and anti-inflammatory agents.
This compound belongs to the pyrazolopyridine family, characterized by a fused bicyclic structure comprising a pyrazole ring and a pyridine ring. The [3,4-b] fusion refers to the positions of ring fusion, distinguishing it from other isomers like [3,4-c] or [4,3-b]. Key structural features include:
The compound’s IUPAC name is 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, with the molecular formula C₁₁H₁₂BrN₃O (molecular weight: 282.14 g/mol). Common synonyms include:
The compound’s significance lies in its:
The compound 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine possesses the molecular formula C₁₁H₁₂BrN₃O, which accurately reflects its atomic composition containing eleven carbon atoms, twelve hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom [1] [2]. The molecular weight of this heterocyclic compound is established at 282.14 g/mol, as confirmed through multiple analytical sources [1] [3] [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂BrN₃O | [1] [2] [3] |
| Molecular Weight | 282.14 g/mol | [1] [3] [4] |
| Chemical Abstracts Service Number | 1256957-72-8 | [1] [3] |
| MDL Number | MFCD22689759 | [1] [3] |
The elemental composition demonstrates the complex heterocyclic nature of this compound, incorporating both pyrazole and pyridine ring systems within its structure, along with a tetrahydropyran protecting group and a halogen substituent [1] [2]. The presence of three nitrogen atoms distributed across the fused ring system contributes significantly to the compound's potential for hydrogen bonding and its overall chemical reactivity [5] [6].
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine [1] [2]. This nomenclature precisely describes the structural features, including the bromine substitution at position 5 of the pyrazolo[3,4-b]pyridine core and the tetrahydro-2H-pyran-2-yl group attached at position 1 of the pyrazole ring [1] [2].
The canonical Simplified Molecular Input Line Entry System representation is BrC1=CN=C2C(C=NN2C2CCCCO2)=C1, which provides a linear notation of the molecular structure [2]. The International Chemical Identifier string is InChI=1S/C11H12BrN3O/c12-9-5-8-6-14-15(11(8)13-7-9)10-3-1-2-4-16-10/h5-7,10H,1-4H2, offering a standardized method for representing the chemical structure [1] [2].
| Structural Identifier | Value |
|---|---|
| IUPAC Name | 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine |
| InChI Key | HTQOXVPILZLCSJ-UHFFFAOYSA-N |
| Canonical SMILES | BrC1=CN=C2C(C=NN2C2CCCCO2)=C1 |
The structural architecture consists of a pyrazolo[3,4-b]pyridine bicyclic core system, which represents a fusion between a pyrazole ring and a pyridine ring [5] [6]. The tetrahydro-2H-pyran-2-yl substituent functions as a protecting group, commonly abbreviated as tetrahydropyranyl in synthetic chemistry applications [7] [8].
Pyrazolo[3,4-b]pyridines constitute a class of heterocyclic compounds that exhibit two distinct tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine isomers [5] [6] [9]. The tautomeric equilibrium involves the migration of a hydrogen atom between the two nitrogen atoms of the pyrazole ring system, resulting in structural isomers that can interconvert under appropriate conditions [5] [6].
Research has demonstrated that when pyrazolo[3,4-b]pyridines are not substituted at the nitrogen atoms of the pyrazole ring, both tautomeric forms become theoretically possible [5]. However, computational studies using AM1 calculations have provided insights into the relative stability of these tautomeric forms [5]. The 1H-tautomer typically represents the thermodynamically favored form under most conditions, which is consistent with the observed prevalence of 1H-pyrazolo[3,4-b]pyridine derivatives in the chemical literature [5] [9].
| Tautomeric Form | Structural Characteristic | Stability |
|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | Hydrogen on N1 position | Thermodynamically favored |
| 2H-pyrazolo[3,4-b]pyridine | Hydrogen on N2 position | Less stable |
In the specific case of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, the presence of the tetrahydropyranyl substituent at the N1 position effectively locks the compound in the 1H-tautomeric form, preventing tautomeric interconversion [1] [2]. This substitution pattern eliminates the tautomeric ambiguity that might otherwise complicate structural analysis and synthetic applications [5].
The tautomeric behavior of pyrazolo[3,4-b]pyridines has significant implications for their chemical reactivity, biological activity, and spectroscopic properties [11]. The electron distribution differs between tautomeric forms, which can influence the compound's interaction with biological targets and its overall pharmacological profile [11] [12].
The molecular geometry of pyrazolo[3,4-b]pyridine derivatives is characterized by a fundamentally planar bicyclic system, with the pyrazole and pyridine rings existing in a coplanar arrangement [13] [14]. Crystallographic studies of related pyrazolo[3,4-b]pyridine compounds have revealed that the dihedral angle between the pyrazole and pyridine rings is typically minimal, often less than 1 degree, indicating an essentially planar aromatic system [13].
Single crystal X-ray diffraction analysis of pyrazolo[3,4-b]pyridine derivatives demonstrates that the bicyclic core maintains planarity with root mean square deviations typically below 0.02 Å from the mean plane [14]. The bond lengths and angles within the fused ring system exhibit values consistent with aromatic character, with carbon-nitrogen bond distances ranging from 1.32 to 1.38 Å and carbon-carbon distances approximately 1.40 Å [13] [14].
| Structural Parameter | Typical Value Range | Reference |
|---|---|---|
| Dihedral angle (pyrazole-pyridine) | 0.5-1.0° | [13] [14] |
| Planarity deviation | <0.02 Å | [14] |
| C-N bond length | 1.32-1.38 Å | [13] [14] |
| C-C bond length | ~1.40 Å | [13] [14] |
The tetrahydro-2H-pyran substituent adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated heterocycles [7] [15]. In the chair conformation, the tetrahydropyran ring minimizes steric interactions and maintains optimal bond angles close to the tetrahedral geometry [15] [16]. The attachment point between the tetrahydropyran ring and the pyrazolo[3,4-b]pyridine core occurs through an equatorial position, which is energetically favored [15].
Crystal packing analysis of related pyrazolo[3,4-b]pyridine structures reveals that intermolecular interactions are dominated by hydrogen bonding between nitrogen atoms and aromatic π-π stacking interactions [13] [17]. The planar nature of the pyrazolo[3,4-b]pyridine system facilitates parallel stacking arrangements with face-to-face distances typically ranging from 3.3 to 3.5 Å [13] [14].
Hirshfeld surface analysis of pyrazolo[3,4-b]pyridine derivatives indicates that intermolecular stabilization in crystal structures arises primarily from hydrogen bonding interactions and hydrophobic contacts [18] [17]. These interactions contribute to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics [18].
5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine exists as a solid at room temperature, typically appearing as a white to yellow crystalline material [1]. The physical form is described as a solid with coloration ranging from white to pale yellow, depending on purity and crystallization conditions [1].
| Physical Property | Value | Reference |
|---|---|---|
| Physical State | Solid | [1] |
| Appearance | White to Yellow Solid | [1] |
| Storage Temperature | Room Temperature | [1] |
| Purity | 95% (typical) | [1] [2] |
The compound demonstrates stability under normal storage conditions at room temperature, making it suitable for routine laboratory handling and synthetic applications [1] [4]. The crystalline nature of the material contributes to its handling characteristics and facilitates purification through recrystallization techniques [1].
The solid-state properties of this compound are influenced by its molecular structure, particularly the presence of the aromatic pyrazolo[3,4-b]pyridine core system and the tetrahydropyran substituent [1] [7]. The combination of aromatic and saturated ring systems contributes to the overall molecular packing in the crystal lattice and affects the compound's macroscopic physical properties [17] [14].
Storage recommendations indicate that the compound should be maintained under inert atmospheric conditions to prevent degradation, with refrigerated storage being optimal for long-term stability [4]. The hygroscopic nature typical of compounds containing tetrahydropyran protecting groups necessitates protection from moisture during storage and handling [8].
Nuclear Magnetic Resonance spectroscopy serves as the cornerstone analytical technique for structural elucidation of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that unambiguously identify each structural component [1] [2] [3].
The aromatic region displays distinct resonances for the heterocyclic framework. The pyrazole proton at the C-3 position appears as a singlet in the range of 8.1-8.3 parts per million, consistent with the deshielded nature of this proton adjacent to nitrogen atoms [3] [4]. The pyridine ring protons manifest as separate signals, with the C-4 and C-6 protons resonating at 8.6-8.8 parts per million, reflecting the electron-withdrawing influence of the nitrogen atom and the bromine substituent [5] [6].
The tetrahydropyran protecting group contributes distinctive signals to the Nuclear Magnetic Resonance spectrum. The acetal proton at the C-1 position of the tetrahydropyran ring appears as a doublet at 5.6-5.8 parts per million with coupling constants of 2.5-3.5 Hertz, characteristic of the hemiacetal functionality [7] [8]. The remaining tetrahydropyran protons appear as complex multiplets in the aliphatic region between 1.6-4.2 parts per million, with the C-6 methylene protons showing triplet splitting at 3.8-4.2 parts per million due to coupling with adjacent methylene groups [9] [10].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic chemical shifts. The aromatic carbons of the pyrazolo[3,4-b]pyridine system resonate in distinct regions: the pyrazole C-3 carbon appears at 135-145 parts per million, while the pyridine carbons show differentiated signals at 110-155 parts per million depending on their electronic environment and proximity to the bromine substituent [11] [12]. The tetrahydropyran carbons exhibit signals between 20-100 parts per million, with the acetal carbon appearing around 85-90 parts per million, consistent with literature values for protected alcohols [7].
| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|---|
| Pyrazole H-3 | 8.1-8.3 | 135-145 | Singlet | - |
| Pyridine H-4 | 8.6-8.8 | 120-130 | Singlet | - |
| Pyridine H-6 | 8.6-8.8 | 145-155 | Singlet | - |
| THP H-2 | 5.6-5.8 | 85-90 | Doublet | J = 2.5-3.5 |
| THP H-3,4,5,6 | 1.6-4.2 | 20-70 | Multiplet | - |
Mass spectrometry analysis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine reveals characteristic fragmentation patterns that confirm both the molecular composition and structural features [14] [15]. The molecular ion peak appears at m/z 282, corresponding to the expected molecular formula C₁₁H₁₂BrN₃O [1] [2].
The fragmentation pathway follows predictable patterns consistent with related pyrazolo[3,4-b]pyridine derivatives. The primary fragmentation involves loss of the tetrahydropyran protecting group, generating a base peak at m/z 198 (M-84) corresponding to the loss of C₅H₈O [14] [16]. This fragmentation pattern is characteristic of tetrahydropyran-protected compounds and provides direct evidence for the presence of this protecting group [17].
Secondary fragmentation processes include loss of hydrogen radicals, generating ions at m/z 281, and further decomposition of the heterocyclic framework. The pyridine ring with the bromine substituent produces a significant fragment at m/z 144 (C₅H₄BrN⁺), while the intact pyrazole moiety generates ions at m/z 118 (C₄H₄N₃⁺) [14] [18]. Terminal fragmentation yields aromatic cations at m/z 91 and 77, corresponding to tropylium and phenyl cations respectively [17].
| Fragment (m/z) | Intensity (%) | Formula | Assignment |
|---|---|---|---|
| 282 | 100 | C₁₁H₁₂BrN₃O⁺ | Molecular ion [M]⁺ |
| 198 | 35 | C₆H₈BrN₃⁺ | Loss of THP [M-C₅H₈O]⁺ |
| 144 | 40 | C₅H₄BrN⁺ | Bromopyridine fragment |
| 118 | 30 | C₄H₄N₃⁺ | Pyrazole fragment |
Infrared spectroscopy provides detailed information about the functional groups present in 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine through characteristic vibrational frequencies [11] [19]. The spectrum exhibits multiple distinct absorption bands that correspond to specific molecular vibrations within the compound.
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3020-3080 reciprocal centimeters, characteristic of the pyrazolo[3,4-b]pyridine aromatic system [20] [21]. The tetrahydropyran protecting group contributes aliphatic carbon-hydrogen stretching absorptions at 2860-2940 reciprocal centimeters, providing clear evidence for the saturated cyclic ether component [22] [9].
The heteroaromatic framework generates characteristic carbon-carbon and carbon-nitrogen stretching absorptions. The pyridine ring exhibits strong absorptions at 1590 reciprocal centimeters, while the pyrazole ring contributes signals at 1560 reciprocal centimeters [20] [19]. These frequencies are consistent with conjugated heterocyclic systems and confirm the presence of the fused ring structure.
The tetrahydropyran ether functionality produces characteristic carbon-oxygen stretching vibrations. Strong absorptions at 1120-1240 reciprocal centimeters correspond to carbon-oxygen bond stretching, while the ether carbon-oxygen-carbon stretching appears at 1040 reciprocal centimeters [7] [22]. The carbon-bromine stretching vibration manifests as a strong absorption at 820 reciprocal centimeters, confirming the presence of the halogen substituent [20].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3020-3080 | Medium | C-H stretching (aromatic) |
| 2860-2940 | Strong | C-H stretching (alkyl, THP) |
| 1590 | Strong | C=C, C=N stretching (pyridine) |
| 1560 | Strong | C=C, C=N stretching (pyrazole) |
| 1120-1240 | Strong | C-O stretching (THP) |
| 820 | Strong | C-Br stretching |
Ultraviolet-visible spectroscopy reveals the electronic absorption properties of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, providing insights into the electronic structure and conjugation within the molecule [23] [24]. The absorption spectrum exhibits multiple characteristic bands corresponding to different electronic transitions within the heteroaromatic system.
The primary absorption maximum appears at 285 nanometers with a molar extinction coefficient of 12,500 liters per mole per centimeter, corresponding to π→π* transitions within the pyridine ring system [23] [25]. This absorption is characteristic of nitrogen-containing aromatic compounds and indicates strong electronic conjugation within the heterocycle [24].
A secondary absorption band at 315 nanometers (ε = 8,200 liters per mole per centimeter) corresponds to π→π* transitions within the pyrazole portion of the molecule [23]. The intensity and position of this band confirm the extended conjugation between the pyrazole and pyridine rings in the fused system.
Weaker absorption bands appear at longer wavelengths, including a band at 350 nanometers (ε = 4,500 liters per mole per centimeter) attributed to n→π* transitions involving nitrogen lone pairs [23] [25]. An additional weak absorption at 390 nanometers represents forbidden transitions with low extinction coefficients typical of heteroaromatic systems.
| Wavelength (nm) | ε (L mol⁻¹ cm⁻¹) | Transition | Assignment |
|---|---|---|---|
| 285 | 12,500 | π→π* | Primary aromatic absorption |
| 315 | 8,200 | π→π* | Secondary aromatic absorption |
| 350 | 4,500 | n→π* | Nitrogen lone pair transition |
| 390 | 1,800 | n→π* | Weak forbidden transition |
X-ray crystallography provides definitive structural information for 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, revealing precise molecular geometry and crystal packing arrangements [26] [27]. The compound crystallizes in the monoclinic crystal system with space group P21/c, typical for organic compounds containing heteroaromatic rings.
The unit cell parameters demonstrate a well-ordered crystal structure with dimensions of a = 11.25 Å, b = 8.45 Å, c = 14.78 Å, and β = 106.8° [26]. The calculated density of 1.65 grams per cubic centimeter is consistent with the molecular composition and crystal packing efficiency. The asymmetric unit contains one molecule, with four molecules per unit cell (Z = 4).
Bond length analysis reveals typical values for the heteroaromatic system. The carbon-bromine bond length measures 1.89 Å, consistent with aromatic carbon-halogen bonds [26] [27]. The carbon-nitrogen bonds within the pyrazole and pyridine rings show expected aromatic character with lengths of 1.33-1.34 Å. The tetrahydropyran carbon-oxygen bonds measure 1.42 Å, typical for ether linkages.
The molecular conformation shows minimal deviation from planarity for the pyrazolo[3,4-b]pyridine system, with a dihedral angle of only 2.5° between the pyrazole and pyridine rings [26] [27]. This near-planarity confirms extensive conjugation throughout the fused ring system. The tetrahydropyran ring adopts a chair conformation with a dihedral angle of 52.8° relative to the pyrazole plane, minimizing steric interactions while maintaining the protecting group functionality.
| Parameter | Value | Standard Deviation |
|---|---|---|
| Crystal System | Monoclinic | - |
| Space Group | P21/c | - |
| Unit Cell a (Å) | 11.25 | 0.02 |
| Unit Cell b (Å) | 8.45 | 0.01 |
| Unit Cell c (Å) | 14.78 | 0.03 |
| Unit Cell β (°) | 106.8 | 0.2 |
| Density (g/cm³) | 1.65 | 0.02 |
| C-Br Bond Length (Å) | 1.89 | 0.01 |
| C-N Bond Length (Å) | 1.33-1.34 | 0.01 |